molecular formula C18H16O5 B5366839 3-(2,5-DIMETHOXYBENZOYL)-5-METHOXY-1-BENZOFURAN

3-(2,5-DIMETHOXYBENZOYL)-5-METHOXY-1-BENZOFURAN

Cat. No.: B5366839
M. Wt: 312.3 g/mol
InChI Key: DHAXLZVOCYIADN-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxybenzoyl)-5-Methoxy-1-Benzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of methoxy groups and a benzoyl group attached to the benzofuran ring

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-(5-methoxy-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-11-5-7-17-13(8-11)15(10-23-17)18(19)14-9-12(21-2)4-6-16(14)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAXLZVOCYIADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2C(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxybenzoyl)-5-Methoxy-1-Benzofuran typically involves the reaction of 2,5-dimethoxybenzoyl chloride with 5-methoxy-1-benzofuran in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxybenzoyl)-5-Methoxy-1-Benzofuran undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2,5-dimethoxybenzoic acid or 2,5-dimethoxybenzaldehyde.

    Reduction: Formation of 3-(2,5-dimethoxybenzyl)-5-methoxy-1-benzofuran.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

3-(2,5-Dimethoxybenzoyl)-5-Methoxy-1-Benzofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxybenzoyl)-5-Methoxy-1-Benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxybenzoyl chloride
  • 5-Methoxy-1-benzofuran
  • 2,5-Dimethoxybenzaldehyde

Uniqueness

3-(2,5-Dimethoxybenzoyl)-5-Methoxy-1-Benzofuran is unique due to the presence of both methoxy and benzoyl groups on the benzofuran ring. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications.

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